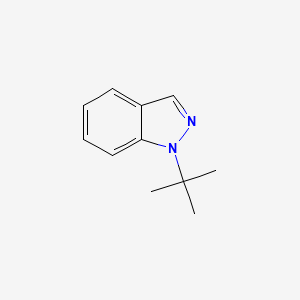

1-Tert-butylindazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-tert-butylindazole derivatives often involves strategic functionalization of the indazole ring with a tert-butyl group. A common method includes metalation reactions of sterically demanding imidazole derivatives with different metalation reagents followed by the reaction with diphenylchlorophosphane to introduce the tert-butyl group at the 1-position of the imidazole ring. The products from these reactions have been utilized in subsequent oxidation and complexation reactions, yielding various compounds with potential for further chemical exploration (Sauerbrey et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-tert-butylindazole derivatives is characterized by X-ray diffraction studies, which provide insights into their crystalline structure, molecular orientation, and interactions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a derivative, was synthesized and its structure confirmed by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, as well as single crystal XRD data, illustrating the detailed structural analysis typical for this class of compounds (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

1-Tert-butylindazole derivatives undergo various chemical reactions, including metalation, oxidation, and complexation. These reactions are crucial for modifying the molecular structure and introducing new functional groups, thereby altering the chemical properties of the compound. The synthesis of 1-tert-butyl-2-diphenylphosphino-imidazole and its derivatives through such reactions exemplifies the chemical versatility and reactivity of this class of compounds (Sauerbrey et al., 2011).

Applications De Recherche Scientifique

Anticancer and Antimicrobial Applications

Research has shown that complexes containing 1-tert-butylindazole derivatives exhibit significant biological activities. For instance, palladium and gold complexes of 1-benzyl-3-tert-butylimidazol-2-ylidene have demonstrated potent anticancer activity against human tumor cells, including cervical cancer (HeLa), breast cancer (MCF-7), and colon adenocarcinoma (HCT 116) (Ray et al., 2007). These complexes are reported to inhibit tumor cell proliferation more effectively than cisplatin, suggesting their potential as novel anticancer agents.

Insecticidal Activity

1-Tert-butylindazole derivatives have also been designed and synthesized for use as insecticidal agents. N-tert-Butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole have shown promising insecticidal activities against pests such as Plutella xylostella L. and Culex pipiens pallens, outperforming some existing controls like tebufenozide (Wang et al., 2011). These findings could lead to the development of environmentally benign pest regulators.

Synthesis and Structural Studies

The synthesis and reactions of 1-tert-butyl-2-diphenylphosphino-imidazole highlight the versatility of 1-tert-butylindazole derivatives in chemistry. These compounds undergo various reactions to yield products with potential applications in material science and catalysis (Sauerbrey et al., 2011).

Antifungal Properties

Schiff bases derived from 1-tert-butylindazole exhibit antifungal activity against strains such as Cryptococcus spp., showcasing their medicinal potential. The structural features of these compounds, including the presence of a strong intramolecular hydrogen bond, play a crucial role in their biological activity (Carreño et al., 2015).

Catalytic Applications

Palladium(II) and Gold(I) complexes of 1-tert-butylindazole derivatives have been synthesized and shown to possess catalytic activity. These findings underscore the potential of 1-tert-butylindazole derivatives in facilitating various chemical reactions, including those important for organic synthesis and pharmaceutical applications (Ray & Shaikh, 2007).

Mécanisme D'action

Target of Action

This compound belongs to the class of indole derivatives , which are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .

Mode of Action

Generally, indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions of 1-Tert-butylindazole with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indole derivatives are known to influence various biological pathways . .

Pharmacokinetics

The compound is a liquid at room temperature and is stored under inert gas . These properties may influence its bioavailability, but more detailed studies are required to fully understand its pharmacokinetic profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other substances can affect the activity of 1-Tert-butylindazole.

Propriétés

IUPAC Name |

1-tert-butylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12-13/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOHCKVBTVEQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=CC=CC=C2C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butylindazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate](/img/structure/B2496512.png)

![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)

![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)

![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)